N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

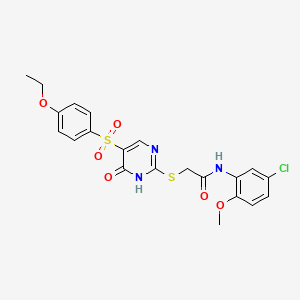

- Its chemical structure consists of a central acetamide group linked to a thio-pyrimidine ring and various substituents.

- The compound’s molecular formula is C20H19ClN4O5S.

- It exhibits interesting pharmacological properties, making it relevant for scientific research.

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: , is a synthetic organic compound.

Properties

Molecular Formula |

C21H20ClN3O6S2 |

|---|---|

Molecular Weight |

510.0 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C21H20ClN3O6S2/c1-3-31-14-5-7-15(8-6-14)33(28,29)18-11-23-21(25-20(18)27)32-12-19(26)24-16-10-13(22)4-9-17(16)30-2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |

InChI Key |

CIPGIMNZMLPIAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Compound X serves as a versatile building block for the synthesis of other complex molecules.

Biology: It may exhibit biological activity, making it relevant for drug discovery or bioorganic studies.

Medicine: Investigate its potential as an anticancer agent or enzyme inhibitor.

Industry: Used in the production of specialty chemicals or pharmaceutical intermediates.

Mechanism of Action

Targets: Compound X likely interacts with specific enzymes, receptors, or cellular pathways.

Pathways: Further research is needed to elucidate its precise mechanism, but it could affect cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compound X’s sulfonyl-thioacetamide combination distinguishes it from related compounds.

Remember that this information is based on available knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 429.89 g/mol. The presence of a chloro group, methoxy group, and a sulfonyl moiety contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, suggesting its potential use in treating bacterial infections.

Biological Activity Data

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study evaluated the compound's effect on AChE and found a significant inhibition rate, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's disease.

-

Antibacterial Activity :

- In vitro tests demonstrated the compound's effectiveness against various bacterial strains. The results showed a concentration-dependent response, indicating that higher concentrations yield better antibacterial effects.

-

Antitumor Research :

- In a recent study focusing on cancer therapies, the compound was tested on different cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.